Cas no 2171867-54-0 (3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole)

3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 2171867-54-0
- EN300-1590755
- 3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole
- 3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole
-
- Inchi: 1S/C7H10FN3O/c8-2-1-6-10-7(11-12-6)5-3-9-4-5/h5,9H,1-4H2
- InChI Key: WBDBVYWTDHQNSF-UHFFFAOYSA-N
- SMILES: FCCC1=NC(C2CNC2)=NO1
Computed Properties
- Exact Mass: 171.08079011g/mol
- Monoisotopic Mass: 171.08079011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 51Ų
3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1590755-500mg |
3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole |
2171867-54-0 | 500mg |
$1357.0 | 2023-09-23 | ||
Enamine | EN300-1590755-2.5g |
3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole |
2171867-54-0 | 2.5g |
$2464.0 | 2023-07-10 | ||
Enamine | EN300-1590755-0.05g |
3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole |
2171867-54-0 | 0.05g |
$1056.0 | 2023-07-10 | ||
Enamine | EN300-1590755-10.0g |
3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole |
2171867-54-0 | 10.0g |
$5405.0 | 2023-07-10 | ||
Enamine | EN300-1590755-10000mg |
3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole |
2171867-54-0 | 10000mg |
$6082.0 | 2023-09-23 | ||
Enamine | EN300-1590755-5.0g |
3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole |
2171867-54-0 | 5.0g |
$3645.0 | 2023-07-10 | ||
Enamine | EN300-1590755-100mg |
3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole |
2171867-54-0 | 100mg |
$1244.0 | 2023-09-23 | ||
Enamine | EN300-1590755-250mg |
3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole |
2171867-54-0 | 250mg |
$1300.0 | 2023-09-23 | ||
Enamine | EN300-1590755-0.5g |
3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole |
2171867-54-0 | 0.5g |
$1207.0 | 2023-07-10 | ||
Enamine | EN300-1590755-0.25g |
3-(azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole |
2171867-54-0 | 0.25g |
$1156.0 | 2023-07-10 |
3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole Related Literature
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole
3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole: A Novel Compound with Potential in Medicinal Chemistry
3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole (CAS No. 2171867-54-0) is a unique and promising compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and potential therapeutic applications. The incorporation of an azetidine ring and a fluoroethyl group in its structure adds to its complexity and enhances its pharmacological properties.
The azetidine ring is a four-membered cyclic amine that has been widely explored in drug design due to its ability to mimic the conformational flexibility of larger cyclic amines. This structural feature can enhance the binding affinity of compounds to their target receptors, making them more effective in various therapeutic contexts. The fluoroethyl group, on the other hand, introduces additional chemical stability and can influence the compound's metabolic profile, potentially improving its bioavailability and reducing side effects.
Recent studies have highlighted the potential of 3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole in several areas of medicinal chemistry. One notable application is in the development of novel antiviral agents. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The unique combination of the azetidine ring and fluoroethyl group appears to enhance its ability to inhibit viral replication, making it a promising candidate for further development.
In addition to its antiviral properties, 3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole has also shown potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively target and inhibit cancer cell proliferation while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell growth and survival. These findings suggest that 3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole could be a valuable addition to the arsenal of anticancer drugs currently under investigation.
The pharmacokinetic properties of 3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole have also been extensively studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a favorable half-life, which are important considerations for drug development. These characteristics make it an attractive candidate for further optimization and clinical testing.
Moreover, 3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole has been evaluated for its safety profile in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. This safety profile is crucial for advancing the compound through clinical trials and ultimately into clinical use.
In conclusion, 3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole (CAS No. 2171867-54-0) represents a promising new compound with potential applications in antiviral and anticancer therapy. Its unique structural features and favorable pharmacological properties make it an exciting area of research in medicinal chemistry. Further studies are warranted to fully explore its therapeutic potential and optimize its use in clinical settings.
2171867-54-0 (3-(Azetidin-3-yl)-5-(2-fluoroethyl)-1,2,4-oxadiazole) Related Products
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)



